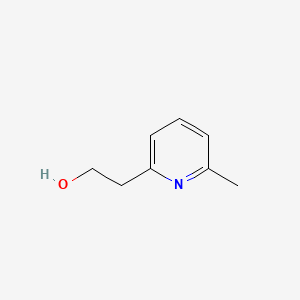

6-Methylpyridine-2-ethanol

説明

6-Methylpyridine-2-ethanol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Related compounds such as 6-methylpyridine-2-carboxylic acid have been synthesized as α-glucosidase inhibitors . α-glucosidase is an enzyme that breaks down carbohydrates into simple sugars, and inhibiting this enzyme can help manage blood glucose levels, particularly in the context of diabetes .

Mode of Action

For instance, metal complexes containing 6-methylpyridine-2-carboxylic acid have been found to inhibit α-glucosidase . The inhibition of this enzyme slows down the digestion of carbohydrates, thereby reducing the rise in blood glucose levels after a meal .

Biochemical Pathways

By inhibiting α-glucosidase, the breakdown of complex carbohydrates into glucose is slowed, resulting in a more gradual increase in blood glucose levels .

Pharmacokinetics

It has been analyzed using a reverse phase (rp) hplc method, which suggests that it could be used for pharmacokinetic studies .

Result of Action

This could potentially be beneficial in the management of blood glucose levels in diabetic patients .

Action Environment

It’s worth noting that many chemical reactions, including those involving similar compounds, can be influenced by factors such as temperature, ph, and the presence of other substances .

生化学分析

Biochemical Properties

6-Methylpyridine-2-ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with monoamine oxidase A (MAO-A), an enzyme that catalyzes the oxidation of monoamines. This interaction is crucial as it can influence the levels of neurotransmitters in the brain, thereby affecting mood and behavior . Additionally, this compound has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress by inhibiting lipid peroxidation and scavenging free radicals .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cardiomyocytes, this compound can protect against ischemic injury by modulating free-radical processes and enhancing nitric oxide bioavailability . This compound also affects the expression of genes involved in oxidative stress response, thereby promoting cell survival under adverse conditions .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to monoamine oxidase A, inhibiting its activity and thereby increasing the levels of monoamines such as serotonin and dopamine . This inhibition can lead to enhanced neurotransmission and improved mood. Additionally, this compound acts as an antioxidant by scavenging reactive oxygen species and preventing lipid peroxidation . These actions help maintain cellular integrity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound remains stable under standard laboratory conditions and does not degrade rapidly . Long-term studies have shown that this compound can provide sustained protection against oxidative stress and ischemic injury in cardiomyocytes

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to provide cardioprotective effects by reducing ischemic injury and enhancing nitric oxide bioavailability . At higher doses, there may be potential toxic or adverse effects, such as oxidative stress and cellular damage . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes oxidation and reduction reactions, primarily mediated by enzymes such as monoamine oxidase A . These reactions result in the formation of metabolites that can be further processed through phase II metabolic reactions, including conjugation with glucuronic acid or sulfate . These metabolic pathways help in the detoxification and excretion of the compound from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is known to interact with specific transporters that facilitate its uptake into cells . Once inside the cells, this compound can be distributed to different cellular compartments, including the cytoplasm and mitochondria . This distribution is crucial for its biochemical activities and therapeutic effects.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it exerts its antioxidant effects and modulates cellular metabolism . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct it to these locations .

生物活性

6-Methylpyridine-2-ethanol, a derivative of pyridine, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group (-OH) attached to the pyridine ring. This structural feature is crucial for its biological interactions. The compound's molecular formula is , and it possesses a molecular weight of 139.15 g/mol.

Antitumor Activity

Recent studies have highlighted the antitumor properties of pyridine derivatives, including this compound. For instance, compounds derived from pyridine frameworks have been shown to inhibit tubulin polymerization, leading to growth inhibition in various cancer cell lines. Specifically, derivatives with similar structures demonstrated low IC50 values (e.g., 2.11 μM against PC-3 cells) indicating potent cytotoxic effects .

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| This compound | PC-3 | 2.11 |

| Other Pyridine Derivatives | HGC-27 | 2.21 |

| Other Pyridine Derivatives | HeLa | 2.53 |

Antimicrobial Activity

The antimicrobial potential of 6-methylpyridine derivatives has been explored in various studies. For example, new compounds synthesized from this scaffold exhibited significant antibacterial and antifungal activities when tested against clinical strains using agar diffusion methods . The structure-activity relationship (SAR) analysis indicated that modifications to the hydrazide fragment influenced microbial inhibition levels.

Antihypoxic Effects

Research has also indicated that certain derivatives of 6-methylpyridine exhibit antihypoxic activity . In experiments simulating acute hypoxia in mice, these compounds demonstrated protective effects against hypoxic stress, suggesting potential applications in treating conditions related to oxygen deprivation .

Case Studies

- Gallstone Dissolution : A comparative study evaluated the efficacy of 2-methoxy-6-methylpyridine (MMP), a related compound, in dissolving cholesterol gallstones. MMP achieved a dissolution rate of 95.1%, outperforming traditional agents like methyl-tert-butyl ether (MTBE) . This suggests that similar pyridine-based compounds could be effective in therapeutic applications for gallstone management.

- Anticancer Properties : The synthesis and evaluation of complexes derived from 6-methylpyridine-2-carbaldehyde thiosemicarbazone revealed significant antineoplastic activity against colon cancer cell lines (HCT116). These findings underscore the potential of pyridine derivatives in cancer therapy .

Pharmacokinetics and Toxicology

Pharmacokinetic studies on related compounds indicate rapid absorption and clearance from the bloodstream, with dose-dependent variations in half-life . Toxicological assessments have shown lower levels of tissue damage compared to traditional agents, highlighting a favorable safety profile for these compounds.

科学的研究の応用

Pharmaceutical Applications

-

Synthetic Intermediate :

- 6-Methylpyridine-2-ethanol serves as a crucial synthetic intermediate in the production of various pharmaceuticals. It is utilized in the synthesis of compounds that exhibit biological activity, including antitumor agents and antimicrobial substances .

- For instance, it has been reported to be a precursor for synthesizing transition metal complexes that show antineoplastic activity, demonstrating potential in cancer treatment .

-

Gallstone Dissolution :

- Recent studies have explored derivatives of this compound for their efficacy in dissolving cholesterol gallstones. A compound derived from it, 2-methoxy-6-methylpyridine (MMP), has shown superior solubility and lower toxicity compared to traditional agents like methyl-tertiary butyl ether (MTBE) in both in vitro and in vivo models .

Agricultural Applications

- Pesticide Development :

- The compound is also recognized for its potential use as an intermediate in the synthesis of agricultural chemicals, particularly pesticides. Its ability to modify biological pathways makes it suitable for developing herbicides and insecticides that target specific pests while minimizing environmental impact .

Chemical Synthesis and Material Science

- Vinyl Pyridine Polymers :

Case Study 1: Antineoplastic Activity

A study focused on synthesizing new transition metal complexes using this compound derivatives demonstrated promising antitumor properties. The complexes were characterized using spectroscopic methods, revealing their potential as effective cancer therapeutics due to enhanced biological activity compared to their parent compounds .

Case Study 2: Gallstone Dissolution

In a comparative study involving MMP derived from this compound, researchers found that MMP significantly outperformed MTBE in dissolving cholesterol gallstones in animal models. The study highlighted MMP's favorable pharmacokinetic profile and lower toxicity levels, suggesting its viability as a clinical agent for gallstone dissolution .

Data Tables

| Application Area | Compound/Derivative | Key Findings |

|---|---|---|

| Pharmaceuticals | Transition Metal Complexes | Exhibited antineoplastic properties |

| Gallstone Treatment | 2-Methoxy-6-methylpyridine | Higher solubility and lower toxicity than MTBE |

| Agricultural Chemicals | Various Pesticides | Effective as a synthetic intermediate |

| Material Science | Vinyl Pyridine Polymers | Enhanced thermal stability and chemical resistance |

特性

IUPAC Name |

2-(6-methylpyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7-3-2-4-8(9-7)5-6-10/h2-4,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHOHDKABVJMEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40239418 | |

| Record name | 6-Methylpyridine-2-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-78-1 | |

| Record name | 6-Methyl-2-pyridineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylpyridine-2-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylpyridine-2-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpyridine-2-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。